Z-Devd-fmk

Übersicht

Beschreibung

Z-DEVD-FMK is a cell-permeable irreversible inhibitor of caspase-3 . It plays a central role in apoptosis and potently inhibits apoptosis .

Synthesis Analysis

Z-DEVD-FMK has been used in the synthesis and biological analysis of new curcumin analogues for the medicinal treatment of cancer . It has also been used in the study of the molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation .

Molecular Structure Analysis

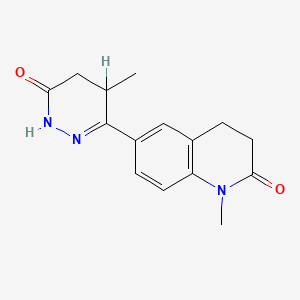

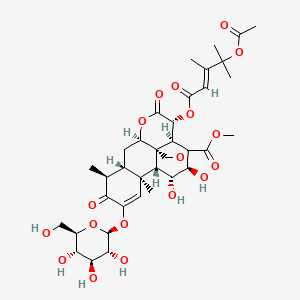

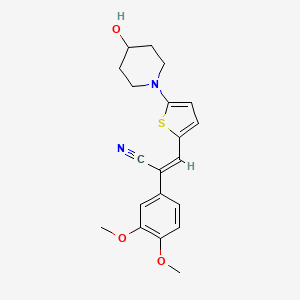

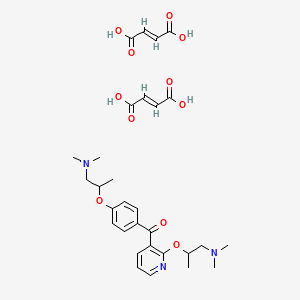

Z-DEVD-FMK has a molecular formula of C30H41N4O12F . Its structure is consistent with its formula .

Chemical Reactions Analysis

Z-DEVD-FMK has been shown to restore cell viability in the presence of CoCl2, preventing the activation of caspase-3 and the cleavage of GSDME .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antiviral Research

Z-DEVD-FMK has been identified as an effective inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus that causes COVID-19 . This protease plays a crucial role in viral replication, making it an attractive target for antiviral drug development . The use of Z-DEVD-FMK in this context could potentially contribute to the development of effective treatments for COVID-19 .

Apoptosis Inhibition

Z-DEVD-FMK is known as a caspase-3 inhibitor . Caspase-3 is a crucial enzyme involved in the execution-phase of cell apoptosis, or programmed cell death. By inhibiting caspase-3, Z-DEVD-FMK can be used to study events downstream of caspase-3 activation .

Flow Cytometry Research

In flow cytometry, Z-DEVD-FMK can be used to measure the inhibition of apoptosis . For instance, it has been used in experiments involving Jurkat cells (a human T-cell leukemia line), where it was shown to reduce the level of apoptosis induced by camptothecin .

Neuroprotection

Early treatment with Z-DEVD-FMK has been shown to improve neurological function and reduce lesion volume . This suggests potential applications in the treatment of neurological disorders or injuries .

Calpain Inhibition

In cell-free experiments, Z-DEVD-FMK has been shown to inhibit the activity of calpain , a family of calcium-dependent proteases involved in cellular signal transduction. This suggests potential applications in the study of calpain’s role in various cellular processes .

Necrosis Prevention

In in vitro necrosis models, Z-DEVD-FMK has been shown to reduce cell death . This suggests potential applications in the study of necrosis and the development of treatments for conditions characterized by excessive cell death .

Wirkmechanismus

Target of Action

Z-DEVD-FMK is a synthetic peptide that primarily targets Caspase-3 , a crucial enzyme involved in the execution phase of cell apoptosis . It is also known to inhibit other caspases such as Caspase-6, Caspase-7, Caspase-8, and Caspase-10 .

Mode of Action

Z-DEVD-FMK acts as an irreversible inhibitor of its target caspases. It binds to these enzymes and inhibits their activity, thereby preventing the downstream events of apoptosis . Once inside the cell, endogenous esterase activity hydrolyzes the methyl groups of Z-DEVD-FMK to form the biologically active form .

Biochemical Pathways

The inhibition of caspases by Z-DEVD-FMK affects the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in cellular homeostasis and development. By inhibiting caspase-3 and other related caspases, Z-DEVD-FMK can prevent the progression of apoptosis, thereby influencing cell survival .

Pharmacokinetics

This means it can cross cell membranes to reach its intracellular targets. It is also soluble in DMSO .

Result of Action

The primary result of Z-DEVD-FMK’s action is the inhibition of apoptosis. By blocking the activity of caspase-3 and other caspases, Z-DEVD-FMK can prevent cell death and promote cell survival . For instance, it has been shown to reduce neuronal cell death induced by certain toxins .

Action Environment

The efficacy and stability of Z-DEVD-FMK can be influenced by various environmental factors. For example, the compound’s ability to inhibit caspases and prevent apoptosis can be affected by the presence of other molecules, the state of the cell, and the specific conditions of the cellular environment . .

Zukünftige Richtungen

Z-DEVD-FMK has potential therapeutic applications. It has been used in the study of rheumatoid arthritis, with results suggesting that targeting GSDME could be a potential treatment method for rheumatoid arthritis . It has also been used in the study of cancer, with results suggesting that it could be used in the treatment of various types of cancer .

Eigenschaften

IUPAC Name |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJVAVGBSGRRKN-JYEBCORGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41FN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879990 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Devd-fmk | |

CAS RN |

210344-95-9 | |

| Record name | Z-DEVD-fluoromethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]

A: While Z-DEVD-FMK exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, Z-DEVD-FMK can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]

A: Studies using Z-DEVD-FMK in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]

A: Research shows that Z-DEVD-FMK can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, Z-DEVD-FMK treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []

ANone: The molecular formula of Z-DEVD-FMK is C24H30FNO9 and its molecular weight is 495.5 g/mol.

ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.

ANone: The research primarily focuses on the biological effects of Z-DEVD-FMK and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.

ANone: Z-DEVD-FMK is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.

ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between Z-DEVD-FMK and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.

A: The DEVD peptide sequence in Z-DEVD-FMK is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.

ANone: The research primarily focuses on the biological effects of Z-DEVD-FMK, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.

A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of Z-DEVD-FMK on apoptosis induced by different stimuli. [, , , ]

A: Yes, Z-DEVD-FMK has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)